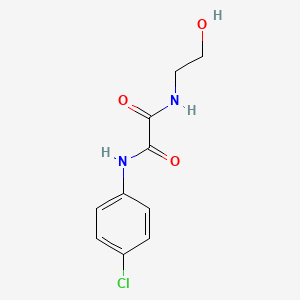

N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide, also known as Etomidate, is a short-acting intravenous general anesthetic drug that is commonly used in medical procedures such as intubation and sedation. Etomidate was first synthesized in 1964 by Janssen Pharmaceutica, a Belgian pharmaceutical company. Since then, it has become a widely used anesthetic due to its fast onset of action, minimal cardiovascular and respiratory effects, and low incidence of side effects.

Mechanism of Action

N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is responsible for reducing the activity of neurons in the brain, leading to a state of sedation and relaxation. N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide binds to specific sites on the GABA receptor, enhancing its activity and promoting sedation.

Biochemical and Physiological Effects:

N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several biochemical and physiological effects on the body. It causes a rapid onset of sedation and anesthesia, with minimal effects on cardiovascular and respiratory function. N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide also reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure. In addition, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide can cause muscle relaxation and reduce the production of stress hormones such as cortisol.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several advantages for use in laboratory experiments. It has a fast onset of action, allowing for rapid induction of anesthesia in animal models. It also has minimal effects on cardiovascular and respiratory function, making it a safer alternative to other anesthetic agents. However, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several limitations, including its short duration of action and potential for adrenal suppression.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide. One area of interest is the development of new formulations of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide that have a longer duration of action and fewer side effects. Another area of research is the study of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide's effects on the immune system and its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide in human patients, particularly in high-risk populations such as the elderly and critically ill.

Synthesis Methods

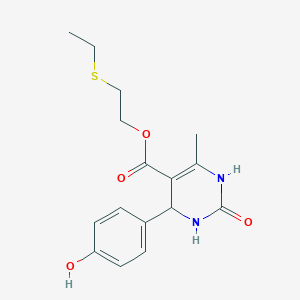

The synthesis of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide involves the reaction of 2-ethyl-1,3-diaminopropane with 4-chlorobenzoyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with 2-hydroxyethyl chloroformate to yield N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide. The overall reaction can be represented as follows:

Scientific Research Applications

N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has been extensively studied in scientific research for its anesthetic properties and mechanism of action. It is commonly used in animal models to induce anesthesia and study the effects of anesthesia on various physiological and biochemical processes. In addition, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has been used in clinical studies to evaluate its efficacy and safety in human patients.

properties

IUPAC Name |

N'-(4-chlorophenyl)-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-7-1-3-8(4-2-7)13-10(16)9(15)12-5-6-14/h1-4,14H,5-6H2,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOAHADGZGCGII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)

![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)

![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)

![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)

![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)

![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)

![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)